Boc-arg(pmc)-OH

描述

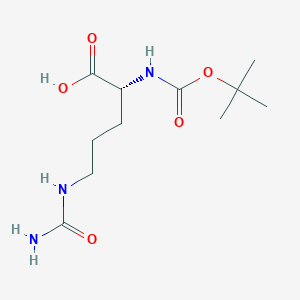

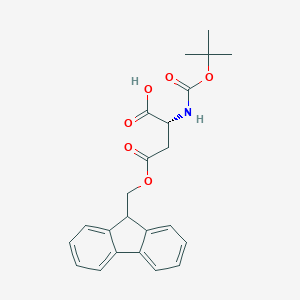

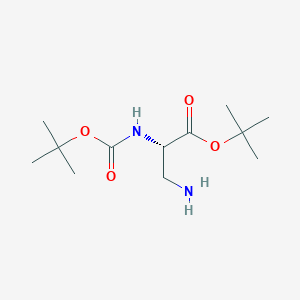

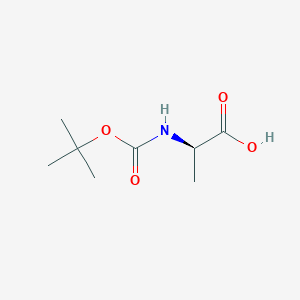

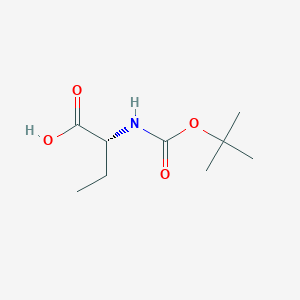

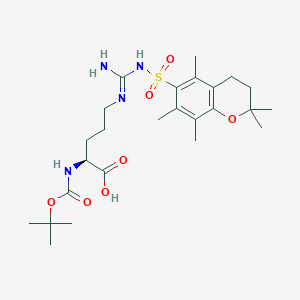

Boc-arg(pmc)-OH is a chemical compound with the CAS Number: 200125-12-8 . It has a molecular weight of 540.68 .

Molecular Structure Analysis

Boc-arg(pmc)-OH contains a total of 78 bonds, including 38 non-H bonds, 11 multiple bonds, 11 rotatable bonds, 5 double bonds, and 6 aromatic bonds . It also includes 2 six-membered rings, 1 ten-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, 1 guanidine derivative, 1 aliphatic primary amine, and 1 hydroxyl group .

Chemical Reactions Analysis

Boc-arg(pmc)-OH is often used in peptide synthesis . The Pmc group is more acid labile than the Mtr group and is useful in preparing peptides with multiple arginine residues .

Physical And Chemical Properties Analysis

Boc-arg(pmc)-OH is a compound with a molecular weight of 540.68 . It is typically stored at temperatures between 28 C .

科学研究应用

肽合成中的色氨酸烷基化: Fields 和 Fields (1993) 的研究调查了 Pmc 和 Pbf 对 Arg 的侧链保护以及 Boc 对 Trp 的侧链保护的使用,以最大程度减少基于 Fmoc 的固相合成中侧链保护基团“清除剂”的使用。他们发现 Trp(Boc) 和 Arg(Pbf) 的组合在不使用清除剂的情况下,在肽树脂的 TFA 处理过程中导致极低的 Trp 烷基化水平 (Fields & Fields, 1993).

精氨酸衍生物合成中的内酰胺形成: Cezari 和 Juliano (1996) 的一项研究评估了在使用各种受保护的精氨酸(包括 Boc-Arg(Pmc)-OH)合成含精氨酸的二肽期间的 δ-内酰胺生成。他们在一些合成中观察到大量的 δ-内酰胺,表明这种副反应在含精氨酸肽的特定合成中几乎不可避免 (Cezari & Juliano, 1996).

环氧复合材料中碳化硼的表面改性: Rodrigues 和 Broughton (2013) 探索了使用硅烷偶联剂来改善聚合物基复合材料 (PMC) 中环氧树脂和碳化硼 (BC) 之间的粘附力。本研究重点介绍了 Boc-arg(pmc)-OH 在增强处理后的复合材料的机械强度方面的应用 (Rodrigues & Broughton, 2013).

荧光精氨酸衍生物: Marshall 等人 (2019) 通过钯(0)催化的偶联制备了荧光精氨酸衍生物 Boc-Arg(Nap)-OH,表明了其在研究具有空间可及 N 末端的肽中的应用。这项研究展示了 Boc-Arg 衍生物在生化应用中的多功能性 (Marshall et al., 2019).

多孔介质中的燃烧: Banerjee 和 Paul (2021) 汇编了有关多孔介质燃烧 (PMC) 的研究,这是一种在固体多孔基质的空隙中发生燃烧的技术。本研究表明 PMC 技术的广泛应用,包括 Boc-arg(pmc)-OH 可能相关的领域 (Banerjee & Paul, 2021).

与 L-精氨酸的四有机锡(IV)配合物: Girasolo 等人 (2010) 合成了 Boc–Arg–OH 的新型二有机锡(IV) 和三有机锡(IV) 衍生物,表明其在开发具有潜在生物活性的有机金属化合物中的应用 (Girasolo et al., 2010).

安全和危害

作用机制

Target of Action

Boc-Arg(Pmc)-OH is primarily targeted towards trypsin-like serine proteases . These proteases play a crucial role in various biological processes, including digestion, immune response, and cell cycle progression.

Mode of Action

The compound interacts with its targets by serving as a substrate for the proteases . The protease recognizes the specific sequence in the compound and cleaves it at the appropriate site. This cleavage is a key step in the activation or deactivation of certain biochemical pathways.

Biochemical Pathways

The cleavage of Boc-Arg(Pmc)-OH by trypsin-like serine proteases can influence several biochemical pathways. For instance, it can affect the activation of precursor proteins . These precursor proteins, once activated, can have various downstream effects, such as triggering specific cellular responses or initiating certain biological processes.

Result of Action

The cleavage of Boc-Arg(Pmc)-OH by trypsin-like serine proteases results in the activation or deactivation of certain proteins . This can lead to various molecular and cellular effects, depending on the specific proteins involved and the biological context.

属性

IUPAC Name |

(2S)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N4O7S/c1-14-15(2)20(16(3)17-11-12-25(7,8)35-19(14)17)37(33,34)29-22(26)27-13-9-10-18(21(30)31)28-23(32)36-24(4,5)6/h18H,9-13H2,1-8H3,(H,28,32)(H,30,31)(H3,26,27,29)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNWVMLZWUTJPA-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476459 | |

| Record name | (E)-N~5~-{Amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-arg(pmc)-OH | |

CAS RN |

200125-12-8 | |

| Record name | (E)-N~5~-{Amino[(2,2,5,7,8-pentamethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl)amino]methylidene}-N~2~-(tert-butoxycarbonyl)-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。